1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic compound featuring a benzodiazole core with a sulfonamide moiety at the 5-position. Its structure includes two methyl groups at the 1- and 3-positions and a ketone group at the 2-position (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the design of bromodomain inhibitors targeting proteins like TRIM24 and BRPF1 . Its synthesis typically involves multi-step organic reactions, including chlorosulfonation, substitution, and cyclization, as described in and .
Properties
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3,(H2,10,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMRRGFCIHIANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181311 | |
| Record name | 2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-67-6 | |
| Record name | 2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24134-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to a wide range of biological activities.
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide. For instance, it’s known that similar compounds are generally considered to be air stable and their solubility can be influenced by the polarity of the solvent.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide Modifications : Aromatic sulfonamides (e.g., 3,4-dimethoxybenzene in 7b) improve binding affinity to bromodomains compared to simpler sulfonamides .
- Aminoalkoxy Chains: Compounds like 8h incorporate aminopropoxy groups, which may facilitate hydrogen bonding with target proteins .
Physicochemical Properties
- Molecular Weight : Ranges from 283.3 (target) to 600+ (8h). Higher weights may limit bioavailability but improve target engagement.
- Solubility : Polar substituents (e.g., methoxy in 5b) enhance aqueous solubility, whereas hydrophobic groups (e.g., benzyloxy in 7b) reduce it .
- Stability : Methyl groups at the 1- and 3-positions (common across all analogs) stabilize the benzodiazole core against metabolic degradation .
Q & A
Q. What are the primary synthetic routes for 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Pathways : The compound’s core structure (benzodiazole-sulfonamide) is typically synthesized via cyclization of substituted benzene precursors. For example, sulfonamide groups are introduced via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions .
- Optimization : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly affect cyclization efficiency. Catalytic bases like triethylamine improve sulfonamide coupling yields by neutralizing HCl byproducts .
- Yield Contradictions : Conflicting reports on optimal stoichiometry (e.g., 1:1.2 vs. 1:1.5 molar ratios for sulfonamide coupling) suggest the need for kinetic studies to resolve discrepancies .
Q. Which spectroscopic techniques are most effective for characterizing structural purity, and how are spectral contradictions resolved?
Methodological Answer:
- Key Techniques :
- ¹H/¹³C NMR : Confirm methyl group positions (δ ~2.5–3.0 ppm for N-methyl) and benzodiazole aromaticity (δ ~7.0–8.5 ppm). Discrepancies in carbonyl (C=O) peak shifts may arise from solvent polarity effects .
- FTIR : Validate sulfonamide (S=O at ~1350 cm⁻¹) and benzodiazole (C=N at ~1600 cm⁻¹). Overlapping peaks (e.g., C=O vs. aromatic C=C) require deconvolution software .
- Resolution of Contradictions : Comparative analysis with DFT-calculated spectra (e.g., using Gaussian 09) helps distinguish experimental artifacts from structural anomalies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity, and what limitations arise from structural approximations?
Methodological Answer:
- DFT Applications :
- Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for binding interactions .
- Vibrational frequency scaling factors (e.g., 0.961 for B3LYP) must align with experimental IR data to avoid overfitting .
- Docking Limitations :
Q. What experimental strategies address discrepancies in anti-proliferative activity data across cell lines?
Methodological Answer:
Q. How can reaction engineering principles optimize large-scale synthesis while maintaining regioselectivity?
Methodological Answer:
- Process Design :
- Microreactors : Enhance heat/mass transfer for exothermic sulfonamide coupling, reducing side products (e.g., N-alkylation byproducts) .
- DoE (Design of Experiments) : Apply Taguchi methods to prioritize factors (temperature > solvent > catalyst loading) and minimize trial runs .
- Scale-Up Challenges : Aggregation of intermediates in batch reactors reduces yield. Continuous flow systems with in-line FTIR monitoring mitigate this .
Q. What methodologies reconcile contradictions in theoretical vs. experimental electronic properties (e.g., HOMO-LUMO gaps)?
Methodological Answer:
- Calibration Strategies :
- Compare DFT-predicted band gaps (e.g., using CAM-B3LYP) with UV-Vis spectroscopy. Solvent effects (PCM models) must align with experimental conditions .
- Address basis set incompleteness by benchmarking against high-level methods (e.g., CCSD(T)) for critical orbitals .
Methodological Innovation Questions
Q. How can machine learning models predict novel derivatives with enhanced bioactivity?
Methodological Answer:
- Data Curation : Train models on PubChem datasets (e.g., IC₅₀ values for sulfonamide hybrids) using molecular descriptors (logP, topological polar surface area) .
- Validation : Use leave-one-out cross-validation to avoid overfitting. Active learning loops iteratively refine predictions with new experimental data .
Q. What hybrid experimental-computational workflows validate reaction mechanisms for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
